Tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate - 895132-39-5

Tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

Catalog Number: EVT-3197902
CAS Number: 895132-39-5
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting material: Based on analogous syntheses [ [], [], [], []], a possible starting material could be tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).
  • Introduction of the pyridin-2-ylmethyl group: This could be achieved through a reaction with 2-picolyl chloride or a related reagent [ [], []].
  • Introduction of the aminomethyl group: A common method for introducing aminomethyl groups involves a reductive amination using formaldehyde and a reducing agent [ [], []].
Chemical Reactions Analysis
  • Amide bond formation: The primary amine can react with carboxylic acids or activated esters to form amide bonds [ [], [], []].
  • Alkylation: The primary amine can also undergo alkylation reactions with suitable electrophiles [ []].
  • Reductive amination: The primary amine can react with aldehydes or ketones followed by reduction to form secondary or tertiary amines [ [], []].
  • Removal of the Boc protecting group: This can be achieved under acidic conditions to unveil the free amine for further modifications [ [], []].
Applications
  • Synthesis of inhibitors: The compound can be used to synthesize various enzyme inhibitors like acetyl-CoA carboxylase inhibitors [ []] and deoxycytidine kinase (dCK) inhibitors [ []], crucial for drug development against diseases like cancer and viral infections.
  • Development of new drug candidates: The compound serves as a scaffold to create libraries of compounds with potential therapeutic activity [ [], [], [], []].
  • Structure-activity relationship studies: By systematically modifying the substituents on the piperidine ring, researchers can explore structure-activity relationships, leading to the optimization of drug candidates [ [], [], [], [], []].

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Compound Description: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds, including the anticancer drug crizotinib. []

Relevance: This compound is structurally related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate by sharing the central tert-butyl 4-substituted piperidine-1-carboxylate core. The difference lies in the substituent at the 4-position, where this compound features a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl group instead of the (aminomethyl)(pyridin-2-ylmethyl) group. []

tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of Vandetanib, another anticancer drug. []

Relevance: Similarly to the previous compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate shares the tert-butyl 4-substituted piperidine-1-carboxylate core with tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate. The variation lies in the 4-position substituent, where a ((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) group replaces the (aminomethyl)(pyridin-2-ylmethyl) group. []

tert-Butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate

Compound Description: This compound was the subject of a single crystal study using X-ray diffraction, providing insights into its three-dimensional structure. []

tert-Butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate

Compound Description: This compound acts as an intermediate in the synthesis of a novel class of antiarteriosclerotics. Its synthesis involves a Reformatsky-type reaction and a Red-Al reduction. []

Relevance: tert-Butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate demonstrates structural similarity to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate through the shared tert-butyl 4-substituted piperidine-1-carboxylate core. Notably, both compounds possess two substituents at the 4-position of the piperidine ring. In this compound, a 2-hydroxyethyl and a pyrrolidin-1-yl group occupy the 4-position, contrasting with the (aminomethyl) and (pyridin-2-ylmethyl) groups in the target compound. []

tert-Butyl 2-{methyl}piperidine-1-carboxylate

Compound Description: This molecule was studied using X-ray crystallography, revealing a folded conformation and the presence of helical supramolecular chains in its crystal packing. []

Relevance: Although lacking the 4,4-disubstituted piperidine motif present in tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, this compound exhibits structural similarity through the tert-butyl piperidine-1-carboxylate core. The key difference lies in the substituent position and nature. This compound has a 2-{methyl} group at the 2-position, contrasting with the (aminomethyl)(pyridin-2-ylmethyl) substitution at the 4-position in the target compound. []

tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate.

Compound Description: X-ray studies revealed that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate exists in its 4-enol form as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. Reduction of the keto functionality predominantly yields the corresponding β-hydroxylated δ-lactam, tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate. []

tert-Butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

Compound Description: This compound represents a crucial prochiral intermediate in the synthesis of SHP2 inhibitor GDC-1971 (migoprotafib). []

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate

Compound Description: This compound, synthesized and characterized using various spectroscopic methods including single crystal X-ray diffraction analysis, represents a cyclic amino acid ester. []

Tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2)

Compound Description: These compounds, synthesized and evaluated for their antiviral activity, effectively inhibit authentic SARS-CoV-2 replication in Vero E6 cells. Notably, trans-1 displays greater anti-SARS-CoV-2 activity than trans-2, with comparable potency to chloroquine or hydroxychloroquine. []

2-tert-butyl-4-X-6-{Bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl}-phenol

Compound Description: A series of ligands based on the 2-tert-butyl-4-X-6-{Bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl}-phenol unit were synthesized, where X represents various substituents, including CHO (HLCHO), putrescine-pyrene (HLpyr), putrescine (HLamine), and 2-tert-butyl-4-putrescine-6-{Bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl}-phenol (H2Lbis). These ligands form copper(II) complexes with efficient nuclease activity toward the φX174 DNA plasmid in the presence of ascorbate. []

Relevance: These ligands are structurally related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate by containing a bis[(6-methoxy-pyridin-2-ylmethyl)-amino]-methyl group. While the target compound features a piperidine ring, these ligands utilize a phenol ring as a central scaffold. Moreover, the target compound possesses a tert-butyl carbamate group, which is absent in these ligands. []

(Co2L1, HL1 = 2,6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methoxyphenol)

Compound Description: This binuclear cobalt complex demonstrates superior catalytic activity in the visible-light-driven conversion of carbon dioxide to carbon monoxide in an acetonitrile/water system compared to the previously reported (Co2L2, HL2 = 2, 6-bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-(tert-butyl)phenol). This enhanced catalytic performance is attributed to the electron-donating effect of the methoxy group (-OCH3) in Co2L1. []

N-(pyridin-3-ylmethyl)pivalamide, tert-butyl N-(pyridin-3-ylmethyl)carbamate, and N,N-dimethyl-N′-(pyridin-3-ylmethyl)urea

Compound Description: Lithiation of these compounds with tert-butyllithium leads to the formation of dilithium reagents, which can subsequently react with various electrophiles to give the corresponding substituted derivatives. []

Relevance: These compounds are related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate as they belong to the broader category of 3-aminomethyl-pyridine derivatives. These compounds share a pyridin-3-ylmethyl amine moiety, with various protecting groups on the amine. In contrast, the target compound possesses a 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate structure, placing the aminomethyl and pyridin-2-ylmethyl groups on a piperidine ring rather than directly on the pyridine ring. []

N-(pyridin-3-ylmethyl)acetamide (1), N-(pyridin-3-ylmethyl)propionamide (2), N-(pyridin-3-ylmethyl)pivalamide (3), and t-butyl(pyridin-3-ylmethyl)carbamate (4)

Compound Description: These 3-aminomethyl-pyridine derivatives interact with peroxovanadium(V) complex [OV(O2)2(D2O)]−/[OV(O2)2(HOD)]− in solution, leading to the formation of new six-coordinate peroxovanadium species [OV(O2)2L]− (L = 1–4). Their relative reactivity follows the order: 1 ≈ 2 > 3 > 4. []

Relevance: These compounds, similar to the ones described above, are related to tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate as they belong to the broader category of 3-aminomethyl-pyridine derivatives. These compounds share a pyridin-3-ylmethyl amine moiety, with various protecting groups on the amine. In contrast, the target compound possesses a 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate structure, placing the aminomethyl and pyridin-2-ylmethyl groups on a piperidine ring rather than directly on the pyridine ring. []

d3-Poziotinib hydrochloride

Compound Description: d3-Poziotinib hydrochloride is a deuterated analog of poziotinib, an anti-cancer drug, with a longer half-life than its non-deuterated counterpart. []

Relevance: While not directly sharing the same core structure as tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate, d3-poziotinib hydrochloride is included as a related compound due to its similar functionality. Both compounds are designed as potential anti-cancer agents and share common structural elements, such as a substituted piperidine ring and an aromatic heterocyclic system. d3-Poziotinib hydrochloride features a piperidine ring linked to a quinazoline core, whereas the target compound has a 4,4-disubstituted piperidine with one of the substituents being a pyridin-2-ylmethyl group. []

Properties

CAS Number

895132-39-5

Product Name

Tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

Molecular Formula

C17H27N3O2

Molecular Weight

305.4

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-10-7-17(13-18,8-11-20)12-14-6-4-5-9-19-14/h4-6,9H,7-8,10-13,18H2,1-3H3

InChI Key

MYXUAWNEKBUCHC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.